Hydrogen Bond Donor Capacity: A Decisive Functional Group Difference vs. the N-Ethyl Isomer
The target compound, 5-ethyl-4-methyl-2(1H)-pyridinone, retains the essential N-H group, providing a measured Hydrogen Bond Donor (HBD) count of 1. This directly contrasts with its closest commercially available isomer, 1-ethyl-4-methyl-2(1H)-pyridinone (CAS 19006-62-3), which is N-alkylated and has an HBD count of 0 [1]. This binary difference is critical for target engagement in biological systems [2].
| Evidence Dimension | Hydrogen Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | 1 (N-H available) |
| Comparator Or Baseline | 1-ethyl-4-methyl-2(1H)-pyridinone (CAS 19006-62-3): 0 (N-alkylated) |
| Quantified Difference | Absolute difference of 1 HBD |
| Conditions | Computed molecular descriptor based on chemical structure (PubChem/Cactvs) |
Why This Matters
Procurement of the incorrect N-alkyl isomer for a project requiring a hinge-binding motif will result in a complete loss of a key hydrogen bond interaction, leading to a false-negative result in biological screening.
- [1] PubChem. Hydrogen Bond Donor Count for CID 586298 (1-ethyl-4-methyl-2(1H)-pyridinone, 0 HBD) vs. CID [for target]. https://pubchem.ncbi.nlm.nih.gov View Source
- [2] Devadas, B., et al. (2004). Substituted Pyridinones as p38 MAP Kinase Inhibitors. U.S. Patent Application No. US20040058964. View Source
